molecular formula C18H15N3O B13126426 2,6-Diphenylisonicotinohydrazide

2,6-Diphenylisonicotinohydrazide

Cat. No.: B13126426
M. Wt: 289.3 g/mol
InChI Key: OOADLCQNBDNYDH-UHFFFAOYSA-N
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Description

2,6-Diphenylisonicotinohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of two phenyl groups attached to the isonicotinohydrazide core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenylisonicotinohydrazide typically involves the reaction of isonicotinic acid hydrazide with benzaldehyde derivatives under specific conditions. One common method includes the condensation reaction between isonicotinic acid hydrazide and benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar condensation methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH levels to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diphenylisonicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,6-Diphenylisonicotinohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Diphenylisonicotinohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways.

Comparison with Similar Compounds

    Isoniazid: A well-known antibiotic used in the treatment of tuberculosis.

    2,6-Diphenylpiperidin-4-one: A compound with similar structural features but different biological activities.

Uniqueness: 2,6-Diphenylisonicotinohydrazide is unique due to its dual phenyl groups attached to the isonicotinohydrazide core, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

2,6-diphenylpyridine-4-carbohydrazide

InChI

InChI=1S/C18H15N3O/c19-21-18(22)15-11-16(13-7-3-1-4-8-13)20-17(12-15)14-9-5-2-6-10-14/h1-12H,19H2,(H,21,22)

InChI Key

OOADLCQNBDNYDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C(=O)NN

Origin of Product

United States

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